Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate
Description
Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate is a brominated heterocyclic compound featuring a fused imidazo-diazepine core. The tert-butyl carbamate group acts as a protective moiety, enhancing stability during synthesis. The bromine atom at position 3 serves as a reactive site for further functionalization, making this compound a valuable intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 3-bromo-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-9-8-14-10(13)16(9)7-6-15/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBLPGQQPIZSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N2CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,5-d][1,4]diazepine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination introduces the bromine atom at the 3-position, followed by esterification to attach the tert-butyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Formation of the Imidazo-Diazepine Core
The synthesis of imidazo-diazepine derivatives often involves cyclization reactions of appropriately substituted precursors. For example:
-
Diazotization and hydrogenation : A common approach involves diazotization of amino groups followed by catalytic hydrogenation to form intermediate amides or amines. This step is critical in constructing the fused bicyclic system .
-
Cyclization with reagents like phosphorus oxychloride (POCl₃) : Such reagents facilitate ring closure by activating carbonyl groups, as seen in the synthesis of related imidazo[1,5-a]pyrazine derivatives .
Bromination
The bromine substituent at position 3 likely arises from electrophilic aromatic substitution or direct bromination of a precursors. For example:
-
Electrophilic bromination : Activated aromatic rings (e.g., those with electron-donating groups) undergo bromination using reagents like NBS or Br₂ under controlled conditions .
-
Cross-coupling reactions : While not explicitly mentioned, bromination could also occur via palladium-mediated coupling, depending on the synthetic route .
Esterification (tert-Butyl Group)
The tert-butyl ester group is typically introduced via carboxylate esterification . For example:
-
Reaction with tert-butyl chloroformate : This reagent is commonly used to protect carboxylic acids as tert-butyl esters, ensuring stability during subsequent reactions .
Reduction and Deprotection
-
Reduction of nitro groups : Intermediate nitro groups in precursors are reduced to amines using reagents like hydrogen gas or catalytic hydrogenation .
-
Deprotection of tert-butyl groups : The ester group can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid, though this step is not explicitly detailed in the search results.
Reaction Conditions and Yields
Related Imidazo-Diazepine Derivatives
-
tert-butyl 3-bromo-5,6,8,9-tetrahydroimidazo[1,2-d] diazepine-7-carboxylate (CAS: 1330765-01-9) :
-
Structure : Shares the imidazo-diazepine core but differs in bromine position and hydrogenation state.
-
Synthesis : Likely involves similar cyclization and bromination steps.
-
Triazolo-Pyrazine Derivatives
Challenges and Considerations
-
Regioselectivity : Bromination at position 3 requires precise control to avoid competing reactions at other positions.
-
Stability : The tert-butyl ester group may undergo hydrolysis under harsh acidic/basic conditions, necessitating mild reaction conditions.
-
Biological Activity : While not explicitly studied for this compound, related imidazo-diazepines show interactions with DNA-binding proteins, suggesting potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds similar to Tert-butyl 3-bromo derivatives exhibit cytotoxic effects against various cancer cell lines. The imidazole ring is known for its role in biological activity, potentially leading to the development of new anticancer agents.
- Neuropharmacology : The diazepine structure is associated with anxiolytic and sedative properties. Research indicates that modifications in the diazepine framework can yield compounds with enhanced activity against neurological disorders such as anxiety and depression.
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents. The bromine substituent may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.
Materials Science
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific functionalities. Its unique structure allows for the introduction of various functional groups that can modify polymer properties such as solubility and thermal stability.
- Nanotechnology : Tert-butyl 3-bromo derivatives are being investigated for their potential use in creating nanomaterials. Their ability to form stable complexes with metal ions makes them suitable candidates for applications in catalysis and sensor technologies.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported on the synthesis of several diazepine derivatives, including Tert-butyl 3-bromo variants, which were screened for anticancer activity against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range, suggesting a potential pathway for drug development targeting cancer treatment .
Case Study 2: Neuropharmacological Effects
In another investigation focused on neuropharmacological applications, researchers synthesized a series of diazepine compounds and evaluated their anxiolytic effects using animal models. The study found that specific modifications to the tert-butyl group enhanced binding affinity to GABA receptors, indicating potential therapeutic benefits for anxiety disorders .
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Generally, it may interact with biological targets through binding to specific receptors or enzymes, leading to downstream effects. The molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Regiochemical Variations
a. Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-7(6H)-Carboxylate
- Key Difference : The imidazole ring is fused at positions [1,2-d] instead of [1,5-d], altering electronic distribution and steric accessibility.
- Impact: Regiochemical differences may influence reactivity in cross-coupling reactions or binding affinity in biological systems. No direct pharmacological data are available, but structural isomerism often leads to divergent properties .
b. Tert-Butyl 1,3-Dibromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate (CAS: 1445951-62-1)
- Molecular Formula : C₁₂H₁₇Br₂N₃O₂ (MW: 395.1).
- Key Difference : Contains bromine at positions 1 and 3.
- Reactivity: The additional bromine increases molecular weight and may enhance electrophilicity, enabling dual functionalization. However, steric hindrance could reduce reaction efficiency compared to the mono-bromo analog .
Non-Brominated Analog
Tert-Butyl 8,9-Dihydro-5H-Imidazo[1,2-D][1,4]Diazepine-7(6H)-Carboxylate (CAS: 1330764-98-1)
- Molecular Formula : C₁₂H₁₉N₃O₂ (MW: 237.3).
- Key Difference : Lacks bromine, making it less reactive toward nucleophilic substitution.
- Applications : Primarily used as a synthetic intermediate for introducing substituents via cross-coupling or alkylation.
- Storage : Stable at 2–8°C, contrasting with brominated analogs that may require stricter handling due to higher reactivity .
Functional Group Variations
Tert-Butyl 1-(Aminomethyl)-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate (CAS: 1251009-39-8)
- Key Difference: Substitution of bromine with an aminomethyl group (–CH₂NH₂).
- Reactivity : The amine group enables participation in amide bond formation or Schiff base chemistry.
- Safety : Requires precautions against heat and ignition (P210), suggesting higher flammability or reactivity than brominated analogs .
Comparative Data Table
Biological Activity
Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a bromine atom and a tert-butyl group that enhance its reactivity. The molecular formula for this compound is with a predicted boiling point of approximately °C and a density of g/cm³ .
Synthesis
The synthesis of this compound typically involves the bromination of an appropriate precursor compound using brominating agents such as N-Bromosuccinimide (NBS). The reaction is generally performed in acetonitrile at room temperature, followed by purification through silica gel chromatography .
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Its structural features allow it to interact with specific molecular targets within cells, modulating enzyme and receptor activities that can lead to various biological effects .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
| Enzyme Modulation | Interaction with specific receptors | , |
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Anticancer Activity : A study demonstrated that derivatives similar to Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine showed enhanced growth inhibition in cancer cell lines compared to standard treatments like Paclitaxel. The mechanism was attributed to the compound's ability to induce apoptosis selectively in tumor cells while sparing normal cells .
- Antimicrobial Efficacy : Another investigation reported that compounds within the same family exhibited strong antibacterial properties against various strains of bacteria. The presence of the bromine atom was noted to enhance the binding affinity to bacterial enzymes crucial for their survival .
The biological activity of Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine may be attributed to its ability to bind effectively with specific enzymes and receptors due to the structural influence of the bromine atom and tert-butyl group. This binding can modulate signaling pathways involved in cell proliferation and apoptosis .
Q & A
How can researchers optimize the synthesis of this compound while minimizing trial-and-error experimentation?
Basic Research Focus
To improve synthesis efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical experimental design (DoE). For example, use density functional theory (DFT) to predict reaction intermediates and transition states, narrowing down viable reaction conditions. Pair this with fractional factorial designs to systematically test variables like temperature, solvent polarity, and catalyst loading, reducing the number of required experiments .
What advanced purification strategies are recommended for isolating this compound from complex reaction mixtures?
Basic Research Focus
Leverage membrane separation technologies (e.g., nanofiltration) or ionic liquid-assisted extraction, which exploit differences in molecular size and solubility. For instance, tert-butyl-protected intermediates often exhibit distinct polarity profiles, enabling selective separation via gradient elution in HPLC with C18 columns. Document solvent-solute interactions using Hansen solubility parameters to optimize phase separation .
How can mechanistic studies resolve contradictions in reported reaction pathways for bromination at the 3-position?
Advanced Research Focus
Combine kinetic isotope effect (KIE) studies with in-situ spectroscopic monitoring (e.g., FTIR or NMR) to track intermediates. Conflicting data may arise from competing pathways (e.g., radical vs. electrophilic bromination). Theoretical calculations (e.g., transition state modeling) can identify energetically favorable mechanisms, while controlled experiments under inert atmospheres validate dominant pathways .
What methodologies address contradictions in solubility data across different solvent systems?
Advanced Research Focus
Employ high-throughput solubility screening using automated liquid handlers to test binary/ternary solvent mixtures. Analyze discrepancies using molecular dynamics (MD) simulations to model solute-solvent interactions. For polar aprotic solvents like DMF, correlate experimental solubility with COSMO-RS predictions to identify outliers caused by solvent decomposition or impurities .
How can computational tools improve the design of derivatives targeting imidazo-diazepine scaffolds?
Advanced Research Focus
Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate substituent effects on electronic properties and steric hindrance. Virtual screening via docking studies predicts binding affinities for pharmacological targets. Validate predictions with parallel synthesis of derivatives, prioritizing candidates with calculated LogP values <3.5 to balance solubility and membrane permeability .
What experimental parameters are critical for scaling up reactions involving this compound?
Basic Research Focus
Apply factorial design to optimize batch reactor conditions:
- Key factors : Stirring rate (≥500 rpm for heterogeneous mixtures), heat transfer efficiency (jacketed reactors), and reagent addition rate.
- Response variables : Yield, purity (HPLC ≥95%), and exothermicity (monitored via calorimetry).
Scale-down experiments in microreactors can identify mass transfer limitations before pilot-scale trials .
How should researchers mitigate safety risks during large-scale handling of the brominated intermediate?
Basic Research Focus
Follow Chemical Hygiene Plan guidelines:
- Conduct thermal stability analysis (DSC/TGA) to identify decomposition thresholds (>150°C).
- Use inert gas purging during transfers to prevent moisture-induced side reactions.
- Implement real-time gas monitoring for HBr emissions, with scrubbers for neutralization .
What strategies reconcile discrepancies between theoretical predictions and experimental outcomes in ring-closure reactions?
Advanced Research Focus
Cross-validate computational models (e.g., DFT-optimized geometries) with experimental crystallography (XRD) to assess ring strain. Discrepancies may arise from solvent effects not accounted for in gas-phase calculations. Use continuum solvation models (SMD) or explicit solvent MD simulations to refine predictions. Iteratively adjust computational parameters (e.g., basis sets) to align with observed stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
